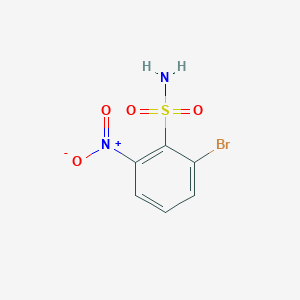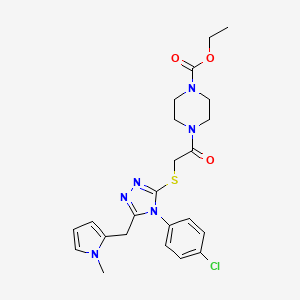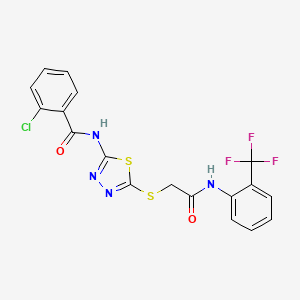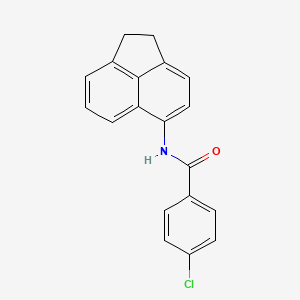![molecular formula C25H27ClN2O4 B2455925 1-(4-chlorophenyl)-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]cyclopentane-1-carboxamide CAS No. 851404-16-5](/img/structure/B2455925.png)
1-(4-chlorophenyl)-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]cyclopentane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-chlorophenyl)-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]cyclopentane-1-carboxamide is a useful research compound. Its molecular formula is C25H27ClN2O4 and its molecular weight is 454.95. The purity is usually 95%.
BenchChem offers high-quality 1-(4-chlorophenyl)-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]cyclopentane-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-chlorophenyl)-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]cyclopentane-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
Research into similar compounds often focuses on the synthesis and chemical properties of quinoline derivatives. For example, studies have reported on the efficient syntheses of metabolites of quinoline carboxylates, highlighting the methods for achieving high yields and novel compounds through various chemical reactions (Mizuno et al., 2006). These syntheses involve protective groups and cyclization reactions, showcasing the chemical versatility and potential for generating diverse derivatives for further exploration.
Biological Activity and Pharmacological Evaluation
Several studies have explored the cytotoxic activities of carboxamide derivatives of benzo[b][1,6]naphthyridines, demonstrating potent cytotoxicity against various cancer cell lines (Deady et al., 2003). These findings suggest the potential for developing anticancer agents based on quinoline and carboxamide derivatives. The structural modifications and synthesis of novel compounds aim to enhance their therapeutic efficacy and specificity.
Antitubercular Evaluation
Diversity-oriented synthesis strategies have been employed to create novel compounds with potential antitubercular properties. For instance, novel aryl and heteroaryl tethered pyridines and dihydro-6H-quinolin-5-ones have been synthesized and evaluated for their antimycobacterial activity against Mycobacterium tuberculosis (Kantevari et al., 2011). The development of these compounds highlights the ongoing efforts to find effective treatments for tuberculosis, especially in the context of emerging drug-resistant strains.
properties
IUPAC Name |
1-(4-chlorophenyl)-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]cyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27ClN2O4/c1-31-20-9-10-21(32-2)22-19(20)15-16(23(29)28-22)11-14-27-24(30)25(12-3-4-13-25)17-5-7-18(26)8-6-17/h5-10,15H,3-4,11-14H2,1-2H3,(H,27,30)(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUCJQASDNXXYSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=C(C(=O)NC2=C(C=C1)OC)CCNC(=O)C3(CCCC3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorophenyl)-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]cyclopentane-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 1-ethyl-3-methyl-4-[(2-morpholinoethyl)amino]-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2455844.png)
![N-(2,5-difluorophenyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2455845.png)
![2-[[4-(4-Ethoxyphenyl)-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine](/img/structure/B2455846.png)




![N-[(4-butyl-5-phenacylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2455856.png)

![3-methoxy-1-methyl-N-(4-(methylthio)benzo[d]thiazol-2-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2455860.png)

![N-(7-propyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)-2,3-dihydro-1,4-dioxine-5-carboxamide](/img/structure/B2455863.png)
